molecular formula C10H10N4OS B2932858 N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide CAS No. 167219-58-1

N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide

Cat. No.: B2932858
CAS No.: 167219-58-1
M. Wt: 234.28
InChI Key: AZIJEGBNIFORAP-UHFFFAOYSA-N
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Description

N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its unique structure, which includes a sulfanyl group attached to a triazole ring, further connected to a phenyl ring with an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Attachment of the Phenyl Ring: The triazole ring is then coupled with a phenyl halide derivative using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using thiol reagents.

    Acetamide Formation: Finally, the acetamide group is formed through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions to form dihydrotriazoles.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a reference standard in pharmaceutical testing.

Mechanism of Action

The mechanism of action of N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group and triazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide can be compared with other triazole-based compounds, such as:

    1,2,4-Triazole: A simple triazole ring without additional functional groups.

    3-(4-aminophenyl)-1,2,4-triazole: A triazole ring with an amino group attached to a phenyl ring.

    4-(3-mercaptopropyl)-1,2,4-triazole: A triazole ring with a mercaptopropyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other triazole derivatives.

Properties

IUPAC Name

N-[3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-7(15)12-8-3-2-4-9(5-8)14-6-11-13-10(14)16/h2-6H,1H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIJEGBNIFORAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2C=NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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